5-{[(6R)-6-Methyloctyl]sulfanyl}-1-phenyl-1H-tetrazole
Description
5-{[(6R)-6-Methyloctyl]sulfanyl}-1-phenyl-1H-tetrazole is a tetrazole derivative featuring a chiral 6-methyloctyl sulfanyl substituent at the 5-position and a phenyl group at the 1-position. Tetrazoles are heterocyclic compounds with a five-membered ring containing four nitrogen atoms, widely studied for their bioisosteric replacement of carboxylic acids and applications in medicinal chemistry, agrochemicals, and materials science .
Properties
CAS No. |
648409-54-5 |
|---|---|
Molecular Formula |
C16H24N4S |
Molecular Weight |
304.5 g/mol |
IUPAC Name |
5-[(6R)-6-methyloctyl]sulfanyl-1-phenyltetrazole |
InChI |
InChI=1S/C16H24N4S/c1-3-14(2)10-6-5-9-13-21-16-17-18-19-20(16)15-11-7-4-8-12-15/h4,7-8,11-12,14H,3,5-6,9-10,13H2,1-2H3/t14-/m1/s1 |
InChI Key |
QJXFZTVNSRLRKN-CQSZACIVSA-N |
Isomeric SMILES |
CC[C@@H](C)CCCCCSC1=NN=NN1C2=CC=CC=C2 |
Canonical SMILES |
CCC(C)CCCCCSC1=NN=NN1C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-{[(6R)-6-Methyloctyl]sulfanyl}-1-phenyl-1H-tetrazole can be achieved through various synthetic routes. One common method involves the cycloaddition reaction of organic nitriles with sodium azide in the presence of a catalyst . The reaction conditions typically include the use of glycerol as a solvent and refluxing the mixture to facilitate the formation of the tetrazole ring. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to achieve higher yields and purity .
Chemical Reactions Analysis
5-{[(6R)-6-Methyloctyl]sulfanyl}-1-phenyl-1H-tetrazole undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The tetrazole ring can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitro compounds.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-{[(6R)-6-Methyloctyl]sulfanyl}-1-phenyl-1H-tetrazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-{[(6R)-6-Methyloctyl]sulfanyl}-1-phenyl-1H-tetrazole involves its interaction with specific molecular targets and pathways. The tetrazole ring can mimic the carboxylic acid functional group, allowing it to bind to enzymes and receptors with high affinity . This interaction can inhibit or activate specific biochemical pathways, leading to the observed biological effects. The sulfanyl group may also contribute to the compound’s activity by forming covalent bonds with target proteins.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural and physicochemical parameters of 5-{[(6R)-6-Methyloctyl]sulfanyl}-1-phenyl-1H-tetrazole with structurally related tetrazole derivatives:
Key Observations :
- Lipophilicity : The target compound’s long, branched alkyl chain likely results in higher lipophilicity compared to cyclopropylmethyl (logP ~2.8) or aromatic analogs (e.g., 4-methylbenzyl, logP ~3.5). This property may improve membrane permeability in biological systems .
- Sulfanyl vs. Sulfonyl : Sulfanyl (thioether) groups are nucleophilic and participate in oxidation reactions to sulfones (e.g., ), whereas sulfonyl derivatives are electrophilic and used in condensation reactions .
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